3,4,5-Trichlorobiphenyl

Description

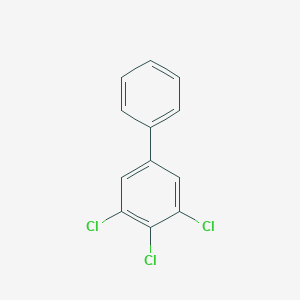

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZSQRJGZHMMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074176 |

Source

|

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-66-1 |

Source

|

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Historical Perspective on 3,4,5-Trichlorobiphenyl: From Synthesis to Toxicological Understanding

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) represent a class of 209 synthetic organochlorine compounds that, due to their chemical inertness and high thermal stability, were once widely used in a myriad of industrial applications, from electrical coolants to plasticizers.[1][2] This guide focuses on a specific congener, 3,4,5-trichlorobiphenyl (PCB 38), providing a comprehensive historical overview of its research. We will delve into its initial synthesis, the evolution of analytical methods for its detection, the elucidation of its toxicological profile, and our current understanding of its environmental fate. This document aims to provide researchers and professionals in drug development and environmental science with a thorough understanding of the scientific journey that has shaped our knowledge of this significant environmental contaminant.

The Dawn of Synthesis: Early Methods of Preparing this compound

The initial synthesis of individual PCB congeners, including this compound, was a crucial step for toxicological and environmental research. Unlike the industrial production of PCB mixtures (Aroclors), which involved the direct chlorination of biphenyl, the preparation of specific congeners required more precise chemical strategies.[3] Early laboratory-scale syntheses often relied on methods like the Gomberg-Bachmann reaction or the Ullmann condensation, which allowed for the controlled coupling of chlorinated benzene derivatives.

A significant milestone in the availability of pure trichlorobiphenyl isomers for research was documented in the mid-1970s. A 1976 study by Dequidt et al. reported the preparation of several pure trichlorobiphenyl isomers for toxicological evaluation in rats, highlighting the growing need for congener-specific research.[4] While the detailed synthetic protocols from this era are not always readily available in modern databases, the principles of these classic organic reactions would have been applied.

Representative Early Synthetic Protocol: Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a method for the arylation of arenes, which could be adapted for the synthesis of asymmetrical biphenyls. The following is a generalized, illustrative protocol for how this compound might have been synthesized in early research laboratories.

Experimental Protocol: Synthesis of this compound via Gomberg-Bachmann Reaction

-

Diazotization of 3,4,5-trichloroaniline:

-

Dissolve 3,4,5-trichloroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

-

-

Coupling Reaction:

-

In a separate flask, prepare a two-phase system of benzene (the source of the second phenyl ring) and an aqueous solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture. The diazonium salt decomposes to form a radical that then reacts with benzene.

-

-

Workup and Purification:

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with dilute acid and then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the benzene solvent by distillation.

-

The crude product would then be purified by techniques such as recrystallization or column chromatography to isolate the this compound.

-

This method, while effective for creating the desired congener, often resulted in a mixture of products, necessitating meticulous purification to obtain a pure standard for research.

The Analytical Challenge: Detecting and Quantifying this compound

The analysis of PCBs has evolved significantly over the decades. Initially, packed column gas chromatography (GC) was the primary tool, but it lacked the resolution to separate the complex mixtures of congeners found in environmental and biological samples.[5] The advent of high-resolution capillary gas chromatography (HRGC) in the late 1970s and early 1980s was a major breakthrough, enabling the separation and quantification of individual PCB congeners.[5]

Early analytical work focused on identifying the composition of commercial PCB mixtures and environmental samples. As the importance of congener-specific toxicity became apparent, methods were developed to quantify individual PCBs, including this compound. Gas chromatography coupled with an electron capture detector (GC-ECD) became a standard technique due to its high sensitivity to halogenated compounds.[3] For confirmation, gas chromatography-mass spectrometry (GC-MS) was employed, providing definitive identification based on the mass-to-charge ratio of the molecule and its fragments.[6]

Key Experimental Protocol: Early Gas Chromatographic Analysis of this compound

The following is a representative protocol for the analysis of this compound using gas chromatography, based on common practices in the 1980s.

Experimental Protocol: GC-ECD Analysis of this compound

-

Sample Preparation:

-

Extraction: Extract PCBs from the sample matrix (e.g., soil, water, tissue) using an appropriate solvent system, such as hexane or a hexane/acetone mixture.[5]

-

Cleanup: Remove interfering compounds from the extract using techniques like column chromatography with adsorbents such as silica gel or Florisil.[5]

-

Concentration: Carefully concentrate the cleaned-up extract to a small volume.

-

-

Gas Chromatography:

-

Instrument: A gas chromatograph equipped with a capillary column and an electron capture detector.

-

Column: A non-polar capillary column (e.g., DB-5 or similar) was commonly used for PCB analysis.

-

Carrier Gas: High-purity nitrogen or helium.

-

Temperature Program: An oven temperature program would be employed to separate the PCB congeners. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 280°C.

-

Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250°C and 300°C, respectively) to ensure efficient vaporization and detection.

-

-

Quantification:

-

Inject a known volume of the concentrated sample extract into the GC.

-

Identify the this compound peak based on its retention time, which would be determined by running a pure standard of the congener under the same conditions.

-

Quantify the amount of this compound by comparing the peak area or height to a calibration curve generated from standards of known concentrations.

-

Sources

- 1. [Improved method of the synthesis of 3, 4, 5, 3', 4'-pentachlorobiphenyl (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. epa.gov [epa.gov]

- 4. [Experimental toxocologic study of some trichlorobiphenyl isomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

An In-Depth Toxicological Profile of 2,2',4,5'-Tetrachlorobiphenyl (PCB 48)

Introduction and Chemical Identity

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organochlorine compounds that, despite being banned from production in the late 1970s, remain a significant public health concern due to their environmental persistence and bioaccumulation.[1][2] The toxicity of PCBs is not uniform across the class; rather, it is highly dependent on the number and position of chlorine atoms on the biphenyl structure. This guide provides a detailed toxicological profile of a specific congener: 2,2',4,5'-Tetrachlorobiphenyl , also known by the Ballschmiter and Zell number PCB 48 .

Structurally, PCB 48 is characterized by the presence of two chlorine atoms in the ortho positions (2 and 2'). This feature sterically hinders the rotation of the two phenyl rings, preventing them from assuming a flat, coplanar configuration. Consequently, PCB 48 is classified as a non-dioxin-like (NDL) PCB . This classification is critical as it dictates its primary mechanisms of toxicity, distinguishing it from the well-characterized dioxin-like PCBs that act via the Aryl Hydrocarbon Receptor (AhR). The toxicological profile of PCB 48 is instead dominated by non-AhR-mediated pathways, particularly the disruption of intracellular signaling and endocrine function.

| Identifier | Value |

| Chemical Name | 2,2',4,5'-Tetrachlorobiphenyl |

| Synonyms | PCB 48, 2,2',4,5-TCB |

| CAS Number | 70362-47-9[3][4] |

| Molecular Formula | C₁₂H₆Cl₄[3] |

| Molecular Weight | 291.99 g/mol [3] |

| Classification | Non-Dioxin-Like (NDL) PCB |

Toxicokinetics: Metabolism and Bioactivation

The biological effects of PCB 48 are intrinsically linked to its metabolic fate. Like other lower-chlorinated PCBs, it is more susceptible to metabolic transformation than its more heavily chlorinated counterparts, a process that can both detoxify the parent compound and generate metabolites with unique toxicological properties.

Absorption, Distribution, and Excretion

As a lipophilic compound, PCB 48 is readily absorbed through ingestion, inhalation, and dermal contact. Following absorption, it is transported in the blood, likely bound to lipoproteins, and preferentially distributes to lipid-rich tissues such as adipose, liver, skin, and the brain. Its persistence in the body is significant, though generally less than that of higher-chlorinated PCBs. Excretion occurs slowly, primarily after metabolic conversion to more hydrophilic forms.

Metabolism by Cytochrome P450

The primary route of PCB metabolism is oxidation catalyzed by the cytochrome P450 (CYP) monooxygenase system, predominantly in the liver.[5] This process introduces a hydroxyl group (-OH) onto the biphenyl structure, forming hydroxylated metabolites (OH-PCBs).

The specific CYP isoforms involved in metabolizing a given PCB are determined by its chlorine substitution pattern. For di-ortho substituted PCBs like PCB 48, metabolism is often mediated by CYP2B family enzymes. Studies on the structurally similar 2,2',5,5'-tetrachlorobiphenyl (PCB 52) have shown that CYP2B1 is a key enzyme in its hydroxylation, and this process can be significantly enhanced by the presence of cytochrome b5.[6][7] While direct studies on PCB 48 are scarce, it is mechanistically plausible that its metabolism follows a similar pathway involving phenobarbital-inducible CYPs like CYP2B1.

These primary OH-PCB metabolites can undergo further biotransformation, including secondary oxidation to form dihydroxylated metabolites, or Phase II conjugation reactions to form water-soluble glucuronide and sulfate conjugates, which are more readily excreted.[8] However, these metabolites, particularly the OH-PCBs, are not merely inert intermediates; they are often biologically active and contribute significantly to the overall toxicity profile.[8][9]

Caption: Mechanism of RyR sensitization by PCB 48.

Endocrine Disruption

PCBs are well-established endocrine-disrupting chemicals (EDCs). While the effects of PCB 48 are less potent than classical hormones, its persistence allows for chronic disruption of endocrine signaling.

-

Estrogenic/Anti-Estrogenic Effects: NDL PCBs and their hydroxylated metabolites can interact with estrogen receptors (ERs). [10]Studies on various congeners have shown they can bind to ERα and act as either agonists or antagonists, thereby interfering with normal estrogen-mediated processes like cell proliferation and angiogenesis. [11][12]* Thyroid Hormone System Disruption: PCBs can interfere with the thyroid hormone system at multiple levels. OH-PCB metabolites, in particular, can bind to transthyretin (TTR), a key thyroid hormone transport protein in the blood, displacing thyroxine (T4) and potentially reducing its availability to target tissues. While a metabolite of the similar congener PCB 52 showed low affinity for the thyroid hormone receptor itself, the disruption of transport remains a significant concern. [9]

Aryl Hydrocarbon Receptor (AhR) Interaction and Toxic Equivalency

The Toxic Equivalency Factor (TEF) is a tool used to assess the risk of mixtures of dioxin-like compounds. [13][14]TEFs are assigned based on a compound's ability to bind and activate the AhR relative to the most potent dioxin, 2,3,7,8-TCDD.

As a di-ortho substituted NDL congener, PCB 48 cannot adopt the planar structure required for high-affinity AhR binding. Therefore, it is considered to have negligible dioxin-like activity and is not assigned a TEF value by the World Health Organization (WHO). [15][16]This is a critical distinction for risk assessment; the potential toxicity of PCB 48 cannot be evaluated using the TEF/TEQ approach and must be assessed based on its own unique, non-AhR-mediated toxicological endpoints.

Systemic and Endpoint-Specific Toxicology

Neurotoxicity

Developmental neurotoxicity is one of the most sensitive endpoints for NDL PCBs. [17]The primary mechanism, disruption of Ca²⁺ homeostasis via RyR sensitization, can have profound effects on the developing brain. Altered Ca²⁺ signaling is known to interfere with critical neurodevelopmental processes, including neuronal migration, differentiation, and synaptogenesis. [18]Experimental studies have linked exposure to RyR-active NDL PCBs to changes in dendritic arborization and subsequent neurobehavioral deficits. [19]

Hepatotoxicity and Carcinogenicity

The liver is a primary target organ for PCBs, as it is the main site of metabolism. [20]Chronic exposure to PCB mixtures is associated with liver injury, including enzyme induction, fatty liver, and, at high doses, hepatocarcinogenicity. While metabolic activation is not required for all forms of PCB toxicity, the formation of reactive metabolites in the liver can contribute to cellular damage. [2]

Genotoxicity

The genotoxicity of PCBs is complex and often linked to their metabolites. While parent PCB congeners are typically not mutagenic in standard assays, their metabolic activation can produce reactive intermediates, such as quinones, which can form DNA adducts and induce oxidative DNA damage. [21]There is a lack of specific genotoxicity data for PCB 48, representing a significant data gap. However, the potential for its metabolites to cause DNA damage cannot be discounted.

Methodologies for Toxicological Assessment

Evaluating the specific risks posed by PCB 48 requires specialized experimental protocols that target its known mechanisms of action.

Protocol: In Vitro Ryanodine Receptor Binding Assay

This assay is foundational for assessing the primary neurotoxic mechanism of NDL PCBs. It quantifies the ability of a test compound to sensitize the RyR channel by measuring the binding of [³H]-ryanodine, a radioligand that binds preferentially to the open state of the channel.

Objective: To determine the concentration-dependent effect of PCB 48 on RyR1 channel activation.

Materials:

-

Sarcoplasmic reticulum (SR) vesicles isolated from rabbit skeletal muscle (rich in RyR1).

-

[³H]-ryanodine (radioligand).

-

PCB 48 (test compound), dissolved in DMSO.

-

Assay Buffer: 20 mM HEPES, 100 mM KCl, pH 7.1.

-

Glass fiber filters and scintillation fluid.

Step-by-Step Methodology:

-

Preparation: Thaw SR vesicles on ice. Prepare serial dilutions of PCB 48 in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Incubation: In a microcentrifuge tube, combine SR vesicles (e.g., 50 µg protein), [³H]-ryanodine (to a final concentration of 2-5 nM), and varying concentrations of PCB 48 (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO only) and a positive control (e.g., PCB 95, a known potent RyR activator).

-

Equilibration: Adjust the final volume with Assay Buffer and incubate the mixture at 37°C for 90-120 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the protein-bound radioligand from the unbound.

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound [³H]-ryanodine using a liquid scintillation counter.

-

Data Analysis: Express the specific binding at each PCB 48 concentration as a percentage of the vehicle control. Plot the concentration-response curve and determine the EC₅₀ (concentration that elicits 50% of the maximal response) and Eₘₐₓ (maximal effect).

Caption: Workflow for the RyR binding assay.

Protocol: Analysis in Biological Samples via GC-MS/MS

Quantifying exposure requires sensitive analytical methods capable of detecting PCB 48 and its key metabolites in complex matrices like serum or tissue.

Objective: To extract, identify, and quantify PCB 48 and its hydroxylated metabolites from a biological sample.

Step-by-Step Methodology:

-

Sample Preparation: Homogenize tissue samples or precipitate proteins from serum samples. Spike the sample with an appropriate ¹³C-labeled internal standard for isotope dilution quantification.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipophilic PCBs and their metabolites from the aqueous matrix.

-

Cleanup: Use column chromatography (e.g., silica or Florisil) to remove interfering lipids and other co-extracted compounds. A separate fractionation step may be needed to separate the parent PCBs from the more polar OH-PCBs.

-

Derivatization (for OH-PCBs): To improve chromatographic performance, derivatize the hydroxyl group of the OH-PCBs (e.g., via methylation or silylation).

-

Instrumental Analysis: Inject the cleaned extract into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The GC separates the congeners based on their volatility and polarity. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for PCB 48 and its target metabolites.

-

Quantification: Calculate the concentration of each analyte based on the response ratio relative to its corresponding ¹³C-labeled internal standard.

Summary and Data Gaps

The toxicological profile of 2,2',4,5'-tetrachlorobiphenyl (PCB 48) is characteristic of a non-dioxin-like, di-ortho substituted congener. Its toxicity is not mediated by the AhR, but rather through the disruption of critical intracellular processes.

-

Primary Mechanism: The most sensitive and well-supported mechanism is the sensitization of ryanodine receptors, leading to dysregulation of intracellular calcium signaling. This is the likely driver of its developmental neurotoxicity.

-

Other Mechanisms: PCB 48 and its metabolites likely contribute to endocrine disruption through interactions with estrogen and thyroid hormone signaling pathways.

-

Metabolism: It is readily metabolized by CYP enzymes into various hydroxylated and conjugated forms, which possess their own biological activities and must be considered in a complete risk assessment.

Critical Data Gaps: The primary limitation in the current understanding of PCB 48 is the lack of congener-specific quantitative and in vivo data. Future research should focus on:

-

Determining the specific EC₅₀/IC₅₀ values for key mechanistic endpoints, such as RyR activation and receptor binding.

-

Conducting in vivo studies to establish a clear dose-response relationship for neurodevelopmental and endocrine-disrupting effects.

-

Characterizing the genotoxic potential of both the parent compound and its primary metabolites.

Addressing these gaps is essential for accurately assessing the risk posed by PCB 48 and for developing more refined, mechanism-based risk assessment strategies for NDL PCBs as a whole.

References

-

Murata, T., & Yoda, R. (1998). Involvement of cytochrome b5 in the metabolism of tetrachlorobiphenyls catalyzed by CYP2B1 and CYP1A1. Environmental Toxicology and Pharmacology, 5(2), 133-140. [Link]

-

Griffin, J. A., et al. (2023). Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor. ResearchGate. [Link]

-

Koga, N., et al. (1998). Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters. Chemosphere, 37(9-12), 1895-1904. [Link]

-

Bullert, A., et al. (2023). Disposition and Metabolomic Effects of 2,2′,5,5′-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. Environmental Toxicology and Pharmacology, 102, 104245. [Link]

-

Holland, E. B., et al. (2023). Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor. Toxicological Sciences, 197(1), 55-66. [Link]

-

Lein, P. J. (2020). Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity. Comprehensive Toxicology (Third Edition), 3, 305-320. [Link]

-

Audet, A., et al. (1996). In vitro effects of polychlorinated biphenyls on human platelets. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1313(3), 287-291. [Link]

-

Bullert, A., et al. (2023). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. University of Iowa. [Link]

-

Klocke, C., et al. (2022). Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish. Frontiers in Toxicology, 4, 980145. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Li, X., et al. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology, 58(14), 6105–6116. [Link]

-

Maranghi, F., et al. (2003). Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis. Toxicology and Applied Pharmacology, 193(1), 65-73. [Link]

-

Koga, N., et al. (1998). Metabolism of 2,3′,4′,5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters. Sci-Hub. [Link]

-

Matsusue, K., et al. (1996). Role of Cytochrome b5 in the Oxidative Metabolism of Polychlorinated Biphenyls Catalyzed by Cytochrome P450. Xenobiotica, 26(4), 405-414. [Link]

-

PubChem. (2025). 2,2',4,5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Bullert, A., et al. (2023). Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]

-

Brouwer, A., et al. (1998). Characterization of potential endocrine-related health effects at low-dose levels of exposure to PCBs. Environmental Health Perspectives, 106(Suppl 1), 317-327. [Link]

-

Santocono, M., et al. (2023). Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. International Journal of Molecular Sciences, 24(22), 16390. [Link]

-

Wikipedia. (2024). Toxic equivalency factor. Wikimedia Foundation. [Link]

-

Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775-792. [Link]

-

Holland, E. B., et al. (2023). Dataset for Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. University of Iowa. [Link]

-

Li, X., et al. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology, 58(14), 6105-6116. [Link]

-

UNEP. (n.d.). Annex 1 Toxicity Equivalency Factors. UNEP Toolkit. [Link]

-

Staresinic, V., et al. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Archives of Toxicology, 92, 2225-2237. [Link]

-

Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. HARVEST (uSask). [Link]

-

Ho, T. H. (2023). In-vitro and In-vivo Effects of Polychlorinated Biphenyls (PCBs) and OH-PCBs in Human Cell Lines and Marine Medaka Fish: Toxicogenomic Studies. CityUHK Scholars. [Link]

-

He, P., et al. (2008). [Cyto-genotoxicity induced by 2, 2', 4, 4'-tetrabromodiphenyl ethers combined with 2, 2', 4, 4', 5-hexachlorobiphenyl treatment in SH-SY5Y cells]. Wei Sheng Yan Jiu, 37(2), 140-143. [Link]

-

U.S. EPA. (2009). Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds. U.S. Environmental Protection Agency. [Link]

-

Kholkute, S. D., et al. (1994). Effects of polychlorinated biphenyls (PCBs) on in vitro fertilization in the mouse. Reproductive Toxicology, 8(1), 69-73. [Link]

-

Chu, I., et al. (1996). Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure. Journal of Applied Toxicology, 16(2), 121-128. [Link]

-

Bullert, A., et al. (2023). Disposition and Metabolomic Effects of 2,2′,5,5′-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. Environmental Toxicology and Pharmacology, 102, 104245. [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,2',5,5'-tetrachlorobiphenyl. TEDX. [Link]

-

Hany, J., et al. (1999). Behavioral effects following single and combined maternal exposure to PCB 77 (3,4,3',4'-tetrachlorobiphenyl) and PCB 47 (2,4,2',4'-tetrachlorobiphenyl). Neurotoxicology and Teratology, 21(2), 147-156. [Link]

-

PubChem. (2025). 2,3',4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149. [Link]

-

Elementec. (n.d.). PCBs and Related Compounds. Elementec. [Link]

-

PubChem. (2025). 2,2',5,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

T3DB. (n.d.). 2,2',4,4',5,5'-Hexachlorobiphenyl. Toxin and Toxin Target Database. [Link]

-

TNI LAMS. (n.d.). Analytes. The NELAC Institute. [Link]

Sources

- 1. 2,2',4,5-Tetrachlorobiphenyl | C12H6Cl4 | CID 51041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. people.wou.edu [people.wou.edu]

- 3. accustandard.com [accustandard.com]

- 4. accustandard.com [accustandard.com]

- 5. Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of cytochrome b5 in the metabolism of tetrachlorobiphenyls catalyzed by CYP2B1 and CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cytochrome b5 in the oxidative metabolism of polychlorinated biphenyls catalyzed by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. endocrinedisruption.org [endocrinedisruption.org]

- 11. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 13. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 14. Annex 1 [toolkit.pops.int]

- 15. researchgate.net [researchgate.net]

- 16. harvest.usask.ca [harvest.usask.ca]

- 17. Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity [escholarship.org]

- 18. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Cyto-genotoxicity induced by 2, 2', 4, 4'-tetrabromodiphenyl ethers combined with 2, 2', 4, 4', 5-hexachlorobiphenyl treatment in SH-SY5Y cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Occurrence of 3,4,5-Trichlorobiphenyl (PCB 37)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in industrial and commercial applications due to their non-flammability, chemical stability, and electrical insulating properties.[1][2] This guide focuses on a specific congener, 3,4,5-trichlorobiphenyl (PCB 37), providing a detailed examination of its environmental presence. Although the production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act, these persistent organic pollutants (POPs) remain a global environmental concern due to their resistance to degradation.[3][4] PCB 37, like other congeners, cycles between air, water, and soil, bioaccumulates in food chains, and poses potential risks to ecosystems and human health.[2][5] Understanding its occurrence is critical for assessing exposure risks and developing effective remediation strategies.

Section 1: Sources and Release into the Environment

PCBs entered the environment through both direct use and disposal.[3] While there are no known natural sources of PCBs, their legacy continues through various pathways.[4]

Primary Historical Sources:

-

Industrial Applications: PCBs were used in closed applications like electrical transformers and capacitors and in open applications such as plasticizers, carbonless copy paper, and adhesives.[3][5] Although production ceased decades ago, much of the estimated 1.2 million tons produced globally may still be in use in old equipment or reside in landfills.[3][6]

-

Aroclor Mixtures: PCB 37 was a component of commercial PCB mixtures, known as Aroclors. These mixtures, not individual congeners, were the primary products used in industry.

Contemporary Release Pathways:

-

Legacy Equipment: Ongoing leaks from poorly maintained hazardous waste sites and old electrical transformers continue to release PCBs into the environment.[5][7]

-

Environmental Cycling: PCBs are subject to long-range transport and are found in remote areas like the Arctic, far from their original sources.[5] They volatilize from soil and water into the atmosphere and are then redeposited, creating a continuous global cycle.[4][7]

-

Disturbance of Contaminated Sites: Activities such as dredging contaminated sediments can re-suspend PCBs into the water column, potentially increasing bioavailability for a period.[8]

-

Landfills and Waste Sites: Improper disposal of PCB-containing products into municipal or industrial landfills remains a significant source of environmental contamination.[4][5]

Section 2: Environmental Fate and Transport

The environmental journey of PCB 37 is governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.

Partitioning and Transport:

-

Hydrosphere: Due to their hydrophobicity, PCBs preferentially bind to organic particles and bottom sediments in aquatic environments.[4] The hydrosphere, particularly ocean sediments, acts as the primary reservoir for these compounds.[3]

-

Atmosphere: Despite a low vapor pressure, volatilization from contaminated surfaces is a key transport mechanism, allowing for the widespread distribution of PCBs across the globe.[3][4] Lighter congeners, like trichlorobiphenyls, are generally more mobile than their more heavily chlorinated counterparts.[5]

-

Lithosphere: In soil, PCBs are strongly adsorbed to organic matter, which limits their mobility. However, they persist for long periods, acting as a long-term source for volatilization and runoff into water bodies.[3]

Bioaccumulation and Biomagnification:

-

PCBs are readily taken up by small organisms and accumulate in the fatty tissues of fish and other wildlife.[4][5]

-

As these smaller organisms are consumed by larger predators, the concentration of PCBs increases at successively higher trophic levels, a process known as biomagnification.[9] This leads to particularly high concentrations in top predators, including marine mammals and humans who consume contaminated fish.[5][9]

Diagram: Environmental Fate and Transport of PCB 37

Caption: Environmental pathways of PCB 37 from sources to various environmental compartments and biological receptors.

Section 3: Analytical Methodologies for Detection and Quantification

Accurate determination of PCB 37 in complex environmental matrices requires sophisticated analytical procedures involving extraction, cleanup, and instrumental analysis. The method of choice is typically congener-specific analysis, which provides higher accuracy than older methods based on commercial Aroclor mixtures.[10]

Step-by-Step Experimental Protocol: Analysis of PCB 37 in Sediment

This protocol is a generalized workflow based on principles from established methodologies like the EPA 1668 series.[1][11]

1. Sample Preparation and Extraction:

- Objective: To isolate PCBs from the solid sediment matrix.

- Procedure:

- Homogenize the sediment sample to ensure uniformity.

- Spike the sample with a known amount of isotopically labeled surrogate standards (e.g., ¹³C-labeled PCBs). This is crucial for quantifying extraction efficiency and correcting for sample loss.[10]

- Mix the sample with a drying agent like sodium sulfate to remove water.

- Extract the dried sample using an automated Soxhlet extractor (EPA Method 3541) or Pressurized Fluid Extraction (PFE, EPA Method 3545A) with a suitable solvent like hexane/acetone.[12] These methods are preferred for their efficiency in extracting persistent pollutants from solid matrices.

2. Extract Cleanup:

- Objective: To remove interfering compounds (e.g., lipids, sulfur, other organic compounds) that can co-extract with PCBs and affect instrumental analysis.[13]

- Procedure:

- Sulfur Removal: If necessary, pass the extract through activated copper granules to remove elemental sulfur.

- Chromatographic Cleanup: Use multi-layered silica gel or Florisil column chromatography. A common approach involves passing the extract through a column containing layers of activated silica, alumina, and sometimes carbon.

- Different solvent polarities are used to elute fractions. PCBs, being nonpolar, are typically eluted with a nonpolar solvent like hexane, while more polar interferences are retained on the column. This step is critical for achieving low detection limits.[14]

3. Concentration and Solvent Exchange:

- Objective: To concentrate the cleaned extract and exchange the solvent to one compatible with the gas chromatograph (GC).

- Procedure:

- Carefully reduce the volume of the cleaned extract using a nitrogen evaporator.

- Add a small, precise volume of a high-purity solvent like nonane, which serves as the final injection solvent.

- Spike the final extract with an internal standard just before analysis for accurate quantification.

4. Instrumental Analysis:

- Objective: To separate, identify, and quantify PCB 37.

- Procedure:

- Instrumentation: High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is the standard.[1] Triple quadrupole mass spectrometry (GC-MS/MS) is also a reliable and highly sensitive alternative.[11]

- Separation: Inject the extract into the GC. A long capillary column (e.g., TRACE TR-PCB) is used to separate individual PCB congeners based on their boiling points and interaction with the column's stationary phase.[1][11]

- Detection & Quantification: The mass spectrometer detects the specific ions characteristic of PCB 37 and the labeled standards. The concentration is determined using the isotope dilution method, which compares the response of the native analyte to its corresponding labeled standard.[11] This provides the most accurate quantification available.

Diagram: Analytical Workflow for PCB 37 in Environmental Samples

Caption: A generalized workflow for the analysis of PCB 37 from environmental sample collection to final data processing.

Section 4: Environmental Concentrations

PCB 37 is found globally in various environmental compartments. Concentrations vary widely based on proximity to historical industrial sources. Sediments in urbanized and industrialized estuaries often exhibit the highest PCB concentrations.[15] While overall PCB levels in many monitored regions are stable or decreasing, they frequently remain above background assessment concentrations.[9]

| Environmental Matrix | Reported PCB Concentrations (General) | Key Findings & Citations |

| Sediment | Can range from low parts-per-billion (ppb) to parts-per-million (ppm) in highly contaminated areas. | Highest concentrations are typically found near urban and industrial zones. Sediments act as a long-term sink and source.[9][15] |

| Water | Generally low parts-per-trillion (ppt) to parts-per-quadrillion (ppq) due to low solubility. | Most PCBs in the water column are bound to suspended organic particles rather than being truly dissolved.[4] |

| Biota (Fish & Mussels) | Concentrations are lipid-normalized and can vary significantly. Levels are often above background concentrations but may be below thresholds for immediate adverse effects. | Bioaccumulation is significant, with concentrations reflecting local sediment contamination levels.[8][9][15] |

| Air | Detected at very low levels globally. | The atmosphere is a primary medium for long-range transport from source regions to remote ecosystems.[3] |

Note: The table provides generalized concentration ranges for PCBs as a class, as data for individual congeners like PCB 37 are often part of larger congener-specific studies.

Conclusion and Future Directions

This compound (PCB 37), like other PCB congeners, remains a persistent environmental challenge long after its production was banned. Its ability to undergo long-range transport and biomagnify in food webs ensures its continued presence in even the most remote ecosystems. The primary sources today are legacy contamination from landfills, industrial sites, and old equipment, which slowly release these compounds into the environment.

Accurate monitoring relies on sophisticated analytical techniques, with isotope-dilution HRGC-MS or GC-MS/MS serving as the gold standard for robust and reliable quantification. Future research should continue to focus on:

-

Improving the understanding of the environmental transformation and degradation products of lower-chlorinated PCBs.

-

Assessing the combined toxicological effects of complex PCB mixtures as they exist in the environment.

-

Developing more cost-effective and efficient remediation technologies for contaminated sediments and soils.

A continued commitment to monitoring and research is essential to manage the risks associated with the legacy of PCB contamination and to protect environmental and human health.

References

-

Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC. (n.d.). PubMed Central. [Link]

-

Polychlorinated biphenyl - Wikipedia. (n.d.). [Link]

-

Learn about Polychlorinated Biphenyls. (n.d.). US EPA. [Link]

-

Concentration of PCBs in biota and sediment | Scotland's Marine Assessment 2020. (n.d.). [Link]

-

Polychlorinated Biphenyls in Sediment and Biota from the Delaware River Estuary. (n.d.). [Link]

-

Why biota still accumulate high levels of PCB after removal of PCB contaminated sediments in a Norwegian fjord. (n.d.). PubMed. [Link]

-

Fact Sheet: Sources of Polychlorinated Biphenyls - Oregon.gov. (2003). [Link]

-

3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem. (n.d.). [Link]

-

PCB Chemical Action Plan - Washington State Department of Ecology. (n.d.). [Link]

-

Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. (2001). In A Risk-Management Strategy for PCB-Contaminated Sediments. National Research Council. [Link]

-

Environmental Health: Risks Posed by PCBs (BP392e). (n.d.). [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). [Link]

-

-

Fact Sheet: Extraction and Determinative Methods | US EPA. (n.d.). [Link]

-

-

POTENTIAL FOR HUMAN EXPOSURE - Agency for Toxic Substances and Disease Registry. (n.d.). [Link]

-

-

PCB 37 (3,4,4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner. (2025). PubMed. [Link]

-

Polychlorinated Biphenyl (PCB) in Environment: Contamination, Toxicity, and Carcinogenicity - International Journal of Science and Healthcare Research. (n.d.). [Link]

-

3,4',5-Trichlorobiphenyl | C12H7Cl3 | CID 38038 - PubChem. (n.d.). NIH. [Link]

-

Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status - PMC. (n.d.). PubMed Central. [Link]

-

This compound | C12H7Cl3 | CID 63099 - PubChem. (n.d.). NIH. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ijshr.com [ijshr.com]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. oregon.gov [oregon.gov]

- 5. epa.gov [epa.gov]

- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Why biota still accumulate high levels of PCB after removal of PCB contaminated sediments in a Norwegian fjord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration of PCBs in biota and sediment | Scotland's Marine Assessment 2020 [marine.gov.scot]

- 10. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. epa.gov [epa.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. nationalacademies.org [nationalacademies.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the polychlorinated biphenyl (PCB) congener, 3,4,5-trichlorobiphenyl (PCB 38). While once integral to various industrial applications due to their stability and insulating properties, PCBs are now recognized as persistent organic pollutants with significant environmental and health implications.[1] Understanding the specific physicochemical characteristics of individual congeners like this compound is paramount for environmental fate modeling, toxicological assessment, and the development of remediation strategies.

Molecular Identity and Structure

This compound is a synthetic organochlorine compound with the chemical formula C₁₂H₇Cl₃.[2][3] It belongs to the trichlorobiphenyl homolog group, which includes all PCB congeners with three chlorine atoms. The precise arrangement of these chlorine atoms on the biphenyl backbone dictates the molecule's three-dimensional structure and, consequently, its chemical and physical behavior.

The IUPAC name for this congener is 1,2,3-trichloro-5-phenylbenzene.[2] The structure of this compound is notable for the chlorine substitution pattern on one of the phenyl rings, which influences its planarity and interaction with biological receptors.

Molecular Structure of this compound

Caption: Molecular structure of this compound (PCB 38).

Core Physicochemical Data

A comprehensive understanding of a compound's behavior in various systems necessitates reliable physicochemical data. The following table summarizes the available data for this compound. It is important to note that experimentally determined values for this specific congener are limited. Therefore, computed values from reputable sources are also included and are clearly identified.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₇Cl₃ | PubChem[2] |

| Molecular Weight | 257.5 g/mol | PubChem[2] |

| CAS Number | 53555-66-1 | PubChem[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available | |

| Octanol-Water Partition Coefficient (log Kow) | 5.4 (Computed) | PubChem[4] |

| Henry's Law Constant | Data not available |

Note: The melting and boiling points provided by some commercial suppliers (-107.3 °C and 99.2 °C) are for a solution of the compound in isooctane and are not representative of the pure compound.[5][6]

In-Depth Analysis of Key Physicochemical Properties

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a chemical. It represents the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. A high log Kow value indicates a greater affinity for lipid-rich environments, suggesting a higher potential for bioaccumulation in organisms.[7]

For this compound, a computed log Kow of 5.4 is available.[4] This value is in the range expected for trichlorobiphenyls and suggests a strong tendency to partition into organic matter and fatty tissues.[8]

Experimental Determination of Kow: The Slow-Stirring Method

The slow-stirring method is a widely accepted technique for determining the octanol-water partition coefficient of hydrophobic compounds like PCBs.[8] This method is preferred over the traditional shake-flask method to avoid the formation of micro-emulsions that can lead to inaccurate results.

Causality in Experimental Design: The choice of a slow stirring rate is crucial to allow for partitioning to reach equilibrium without creating a dispersion of one phase in the other. The use of a gas chromatograph with an electron capture detector (GC-ECD) is dictated by the low aqueous solubility of PCBs and the need for a highly sensitive detection method.

Workflow for Kow Determination by the Slow-Stirring Method

Caption: Experimental workflow for determining the octanol-water partition coefficient (Kow).

Water Solubility

The aqueous solubility of a compound is a fundamental property that influences its transport and fate in the environment. For hydrophobic compounds like PCBs, water solubility is generally low and decreases with an increasing degree of chlorination.[1]

Experimental Determination of Water Solubility: Generator Column Method

The generator column method is a reliable technique for determining the water solubility of sparingly soluble compounds. This method avoids issues with suspended microcrystals that can lead to overestimation of solubility.

Causality in Experimental Design: A solid support coated with the compound of interest is used to create a saturated aqueous solution in a controlled manner. The slow flow rate of water through the column ensures that equilibrium is achieved. The subsequent extraction of the analyte from the aqueous phase into an organic solvent is necessary for concentration prior to analysis by a sensitive technique like GC-ECD.

Vapor Pressure and Henry's Law Constant

Vapor pressure is a measure of a substance's tendency to evaporate, while Henry's Law Constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase. These two parameters are crucial for modeling the atmospheric transport and air-water exchange of chemicals.

Experimental data for the vapor pressure and Henry's Law Constant of this compound are not available. However, for other trichlorobiphenyls, vapor pressures are typically in the range of 10⁻⁴ to 10⁻⁵ mm Hg at room temperature.[9]

Experimental Determination of Henry's Law Constant: Gas Purging Method

The gas purging or stripping method is a dynamic technique used to measure the Henry's Law Constant.[10] An inert gas is bubbled through an aqueous solution of the analyte, and the concentration of the analyte in the off-gas or the decrease in its concentration in the aqueous phase is monitored over time.

Causality in Experimental Design: The continuous purging with an inert gas displaces the equilibrium between the aqueous and gaseous phases, leading to the volatilization of the analyte. By measuring the rate of this volatilization under controlled conditions of gas flow and temperature, the Henry's Law Constant can be calculated.

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of chemical compounds.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the detection and quantification of PCBs. For this compound, the mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 256 and a characteristic isotopic pattern due to the presence of three chlorine atoms.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants in the NMR spectra of this compound are unique to its specific substitution pattern, allowing for its unambiguous identification.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H and C-C stretching and bending vibrations of the aromatic rings, as well as C-Cl stretching vibrations.[4]

Synthesis and Analysis

Synthesis

The synthesis of specific PCB congeners like this compound is typically achieved through organometallic coupling reactions, such as the Suzuki or Gomberg-Bachmann reactions. These methods allow for the controlled formation of the biphenyl backbone with the desired chlorine substitution pattern. Purification of the final product is crucial and is often accomplished using chromatographic techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methods

The standard method for the analysis of PCBs in environmental and biological samples is gas chromatography, often with dual-column confirmation and electron capture detection (GC-ECD) as described in EPA Method 8082A.[11] For unambiguous identification and congener-specific quantification, gas chromatography-mass spectrometry (GC-MS) is the preferred method.

Self-Validating Analytical Protocol: A robust analytical protocol for this compound would involve:

-

Extraction: Soxhlet or pressurized fluid extraction of the sample matrix.

-

Cleanup: Column chromatography using silica or florisil to remove interfering compounds.

-

Analysis: GC-MS analysis using a capillary column with a temperature program optimized for the separation of PCB congeners.

-

Quantification: Use of an isotopically labeled internal standard (e.g., ¹³C₁₂-3,4,5-trichlorobiphenyl) to correct for matrix effects and variations in instrument response.

Analytical Workflow for this compound

Caption: A typical analytical workflow for the determination of this compound.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound, acknowledging the current limitations in experimentally determined values. By providing a detailed overview of the core properties, spectroscopic data, and the experimental and analytical methodologies employed in the study of PCBs, this document serves as a valuable resource for the scientific community. The emphasis on the causality behind experimental choices and the inclusion of self-validating protocols are intended to empower researchers in their efforts to understand the environmental and toxicological significance of this and other PCB congeners. Further experimental determination of the key physicochemical properties of this compound is warranted to refine environmental fate models and risk assessments.

References

-

Sander, R. (2023). Compilation of Henry's law constants for inorganic and organic species of potential importance in environmental chemistry (version 5.0.0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38038, 3,4',5-Trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38037, 3,3',5-Trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63099, this compound. Retrieved from [Link]

- ten Hulscher, T. E. M., van der Velde, L. E., & Bruggeman, W. A. (1992). Henry's Law Constants for Eleven Polychlorinated Biphenyls at 20 °C. Environmental Toxicology and Chemistry, 11(11), 1595-1603.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36400, 3,3',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36187, PCB 77. Retrieved from [Link]

- Dunn, A. M. (2016). Octanol/Water Partitioning Coefficients of PCB Mixtures for Environmental Fate and Transport. UNH Scholars' Repository.

- Opperhuizen, A., van der Velde, E. W., Gobas, F. A., Liem, A. K., & van der Steen, J. M. (1985). Aqueous solubility of polychlorinated biphenyls related to molecular structure. Chemosphere, 14(11-12), 1871-1896.

-

Sander, R. (2023). Henry's Law Constants. Retrieved from [Link]

-

Wikipedia. (2023). Octanol-water partition coefficient. Retrieved from [Link]

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

-

PubChemLite. (n.d.). 3,4',5-trichlorobiphenyl (C12H7Cl3). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H7Cl3). Retrieved from [Link]

- U.S. Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38039, 3,4,4'-Trichlorobiphenyl. Retrieved from [Link]

- BenchChem. (2025). The Environmental Persistence and Degradation of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169): A Technical Guide.

- Agency for Toxic Substances and Disease Registry. (2000).

-

National Institute of Standards and Technology. (n.d.). 3-Chlorobiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs)

- Robertson, L. W., & Hansen, L. G. (2015). Polychlorinated biphenyls: New evidence from the last decade.

-

ARUP Laboratories. (n.d.). PCB Panel, Congeners, Serum/Plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, 2,4,5-Trichlorobiphenyl. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | C12H7Cl3 | CID 63099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3,4',5-Trichlorobiphenyl | C12H7Cl3 | CID 38038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. accustandard.com [accustandard.com]

- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 8. scholars.unh.edu [scholars.unh.edu]

- 9. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epa.gov [epa.gov]

synthesis routes for 3,4,5-trichlorobiphenyl

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichlorobiphenyl (PCB 38)

This guide provides a comprehensive overview of the principal synthetic routes for this compound (PCB 38), a specific polychlorinated biphenyl congener. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations behind each method. We will explore modern catalytic cross-coupling reactions, classical methodologies, and the synthesis of essential precursors, offering a comparative analysis to inform your experimental design.

Introduction and Strategic Overview

This compound is a member of the polychlorinated biphenyl (PCB) family.[1][2] The precise synthesis of individual PCB congeners is crucial for toxicological studies, the development of analytical standards, and research into their metabolic pathways. The asymmetrical nature of this compound, featuring an unsubstituted phenyl ring and a 1,2,3-trichlorinated phenyl ring, allows for several strategic disconnections in its synthesis. This guide will focus on the most viable and well-documented approaches: palladium-catalyzed Suzuki-Miyaura cross-coupling, classical copper-mediated Ullmann coupling, and synthesis via the diazotization of 3,4,5-trichloroaniline.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most apparent is the C-C bond between the two phenyl rings. This disconnection points to key precursor pairs that form the basis of the most common synthetic strategies.

Caption: Retrosynthetic pathways for this compound.

Core Synthesis Routes

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most efficient and versatile method for synthesizing unsymmetrical biphenyls like PCB 38.[3][4] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide. Its high functional group tolerance, generally high yields, and relatively mild reaction conditions make it a preferred method in modern organic synthesis.[5][6]

Mechanism Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. Activation of the boronic acid with a base (to form a boronate complex) is crucial for this step.[6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of this compound, two primary Suzuki pathways exist:

-

Pathway A: Coupling of 3,4,5-trichlorophenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).

-

Pathway B: Coupling of phenylboronic acid with a 1-halo-3,4,5-trichlorobenzene.

Comparative Data for Suzuki Coupling Conditions:

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Boronic Acids + Bromochlorobenzenes | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 65-98 | [7][8][9] |

| Aryl Boronic Acids + Aryl Chlorides | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Good-Excellent | [5] |

| 2,3,5-trichloropyridine + Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | - | High |[10] |

Experimental Protocol: Suzuki Coupling Synthesis of this compound (Pathway A)

-

Reagent Preparation: To an oven-dried flask, add 3,4,5-trichlorophenylboronic acid (1.0 equiv), bromobenzene (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., 2-5 mol% Pd(OAc)₂ and a suitable phosphine ligand like SPhos or PCy₃).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add degassed solvent (e.g., toluene or a dioxane/water mixture) via cannula or syringe.

-

Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Copper-Mediated Synthesis: The Ullmann Reaction

The Ullmann reaction is a classical method for forming biaryl compounds by coupling two aryl halides in the presence of copper metal, typically copper bronze, at high temperatures.[11] While it has been historically significant and remains useful for synthesizing sterically hindered PCBs, it often suffers from drawbacks such as harsh reaction conditions (temperatures >200 °C), the need for stoichiometric copper, and lower yields compared to palladium-catalyzed methods.[8][9] A significant issue is the formation of undesired homocoupling byproducts.

Causality Behind Experimental Choices: The use of an activated copper-bronze alloy is critical, as the tin content and high surface area facilitate the reaction.[12] The reaction is typically performed neat or in a high-boiling solvent. For an unsymmetrical biphenyl, a mixture of two different aryl halides is used, which inevitably leads to a statistical mixture of three products: two symmetrical homocoupled biphenyls and the desired unsymmetrical biphenyl. This makes purification challenging and lowers the effective yield of the target molecule.

Comparative Yields: Suzuki vs. Ullmann

| PCB Derivative Synthesis | Suzuki Coupling Yield (%) | Ullmann Coupling Yield (%) | Reference |

|---|

| Sterically Hindered PCBs | 65 - 98 | 20 - 38 |[7][8][9] |

Synthesis via Diazonium Salts

This pathway utilizes an aromatic amine as the starting material. For this compound, the most direct route involves the diazotization of 3,4,5-trichloroaniline.[13][14][15] The resulting diazonium salt is a versatile intermediate that can react with an aromatic coupling partner, such as benzene, to form the biphenyl linkage.

Mechanism Rationale (Gomberg-Bachmann Reaction):

-

Diazotization: The primary aromatic amine (3,4,5-trichloroaniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[16][17]

-

Aryl Radical Formation: The diazonium salt can decompose, often promoted by a base or copper powder, to generate an aryl radical with the loss of nitrogen gas.

-

Aromatic Substitution: This highly reactive aryl radical then attacks the aromatic partner (benzene), leading to the biphenyl product through a radical substitution mechanism.

Caption: Workflow for synthesis via the diazonium salt pathway.

Experimental Protocol: Diazonium Salt Synthesis of this compound

-

Diazotization: Dissolve 3,4,5-trichloroaniline (1.0 equiv) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

-

Coupling: To the cold diazonium salt solution, add benzene (a large excess, acting as both reagent and solvent) and a base (e.g., sodium hydroxide solution) and stir vigorously at room temperature for several hours until nitrogen evolution ceases.

-

Workup: Separate the organic layer. Wash the benzene layer with dilute acid, then water, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the excess benzene by distillation. Purify the residue by column chromatography or recrystallization to isolate this compound.

Synthesis of Key Precursors

The success of any synthesis depends on the availability and purity of its starting materials.

-

3,4,5-Trichlorophenylboronic Acid: This crucial reagent for the Suzuki pathway can be prepared from 1-bromo-3,4,5-trichlorobenzene. The process typically involves a lithium-halogen exchange or Grignard formation at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis.[18][19][20]

-

1,2,3-Trichlorobenzene: This precursor can be synthesized via the dehydrohalogenation of hexachlorocyclohexane or through the direct chlorination of benzene or dichlorobenzene using a Lewis acid catalyst like iron(III) chloride.[21][22][23] Subsequent halogenation (e.g., bromination) can then provide the corresponding halobenzene needed for coupling reactions.[24]

-

3,4,5-Trichloroaniline: This compound is a key starting material for the diazonium route and is commercially available.[14][15] It can also be synthesized through various methods, including the reduction of a corresponding nitrobenzene derivative or through hydrodechlorination of more highly chlorinated anilines.[25]

Comparative Analysis of Synthesis Routes

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction | Diazonium Salt Route |

| Yield | High to Excellent (65-98%)[7][9] | Low to Moderate (20-38%)[7][9] | Moderate |

| Selectivity | Very High (for cross-coupling) | Poor (forms homo- and cross-coupled products) | Good, but can form byproducts |

| Reaction Conditions | Mild (RT to 110 °C) | Harsh ( >200 °C) | Mild (low temperature diazotization) |

| Catalyst | Catalytic Palladium (ppm to mol%) | Stoichiometric Copper | May use catalytic copper |

| Substrate Scope | Very Broad | Limited | Good for aromatic amines |

| Primary Advantage | High yield and selectivity | Useful for some sterically hindered systems | Utilizes readily available anilines |

| Primary Disadvantage | Cost of catalyst and ligands | Low yield, harsh conditions, byproducts | Handling of unstable diazonium salts |

Conclusion and Recommendations

For the synthesis of this compound in a research or drug development setting, the Suzuki-Miyaura cross-coupling reaction is the most highly recommended method . Its superior yields, excellent selectivity, mild reaction conditions, and broad functional group tolerance make it the most efficient and reliable choice.[3][7][8][9] While classical methods like the Ullmann and diazonium salt routes are viable and provide important chemical context, they present significant challenges in terms of yield, purification, and scalability that are largely overcome by modern palladium-catalyzed techniques. The choice of the specific Suzuki pathway—using either 3,4,5-trichlorophenylboronic acid or a 3,4,5-trichlorohalobenzene—will depend on the commercial availability and cost of these key precursors.

References

-

Lohmann, W., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(7), 1045-1054. Available from: [Link]

-

Wikipedia. (n.d.). 1,2,3-Trichlorobenzene. Available from: [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Chem 355. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,3-trichlorobenzene. Available from: [Link]

-

Lohmann, W., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(7), 1045-1054. Available from: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available from: [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Available from: [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Available from: [Link]

-

Baria, B. (2022). Synthesis of Diphenyl or Biphenyl. YouTube. Available from: [Link]

-

ChemBK. (n.d.). 1,2,3-TRICHLOROBENZENE FOR SYNTHESIS. Available from: [Link]

-

Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Available from: [Link]

- Google Patents. (n.d.). CN102976881A - Method for preparing biphenyl.

- Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.

-

National Institutes of Health. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Available from: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available from: [Link]

-

NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

-

MySkinRecipes. (n.d.). (3,4,5-Trichlorophenyl)boronic acid. Available from: [Link]

-

Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Available from: [Link]

-

Myers, A.G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C12H7Cl3). Available from: [Link]

-

Defence Science Journal. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Available from: [Link]

-

National Institutes of Health. (n.d.). This compound | C12H7Cl3 | CID 63099 - PubChem. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

WIPO Patentscope. (n.d.). 110054642 Preparation method of 4-chlorophenylboronic acid. Available from: [Link]

-

Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available from: [Link]

-

ResearchGate. (n.d.). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Available from: [Link]

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Available from: [Link]

Sources

- 1. This compound | C12H7Cl3 | CID 63099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xray.uky.edu [xray.uky.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. xray.uky.edu [xray.uky.edu]

- 13. Page loading... [wap.guidechem.com]

- 14. 3,4,5-trichloroaniline synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

- 16. Diazotisation [organic-chemistry.org]